Amorfrutin B

Catalog No.
S1537332
CAS No.
M.F
C26H32O4
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amorfrutin B

Product Name

Amorfrutin B

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+

InChI Key

DKNIJLWIVUCTHW-CPNJWEJPSA-N

SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C

Synonyms

3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)-benzoic acid

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C

Potential for Metabolic Regulation

Amorfrutin B has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating various metabolic processes, including glucose and lipid metabolism [].

Studies have shown that Amorfrutin B exhibits high binding affinity and selectivity towards PPARγ compared to other PPAR isoforms (PPARα and PPARβ/δ) []. This specific activation of PPARγ holds therapeutic potential for treating metabolic disorders such as type 2 diabetes and insulin resistance [, ].

In vivo studies using insulin-resistant mice have demonstrated that Amorfrutin B treatment significantly improved insulin sensitivity, glucose tolerance, and blood lipid profiles []. Additionally, the compound did not exhibit adverse effects associated with other PPARγ agonists, such as weight gain and fluid retention [].

Potential for Neuroprotection

Emerging research suggests that Amorfrutin B may also possess neuroprotective properties. Studies have shown that the compound can protect brain neurons from damage caused by hypoxia (oxygen deprivation) and ischemia (reduced blood flow) [].

In vitro experiments using primary neocortical cell cultures demonstrated that Amorfrutin B treatment reduced neuronal degeneration and promoted mitochondrial integrity following exposure to hypoxia and ischemia []. The neuroprotective effect is believed to be mediated by activating PPARγ, which in turn regulates genes involved in cell survival, antioxidant defense, and DNA repair [].

Amorfrutin B is a natural compound classified as a selective modulator of the peroxisome proliferator-activated receptor gamma. It is part of a family of phenyl terpenoid natural products derived from various sources, including the edible fruits of Amorpha fruticosa and roots of Glycyrrhiza foetida. Amorfrutin B has garnered attention due to its potent glucose-lowering properties and its ability to selectively activate peroxisome proliferator-activated receptor gamma without the side effects commonly associated with synthetic agonists like rosiglitazone .

Amorfrutin B acts as a partial agonist for PPARγ, a nuclear receptor that regulates various metabolic processes []. PPARγ activation can improve insulin sensitivity, enhance glucose uptake, and regulate blood lipid levels []. Studies in mice suggest Amorfrutin B treatment improves insulin sensitivity, glucose tolerance, and blood lipid profiles [].

Furthermore, recent research suggests Amorfrutin B may offer neuroprotective benefits. It was shown to protect brain neurons from hypoxia/ischemia injury, a condition that can lead to stroke []. The proposed mechanism involves promoting mitochondrial integrity and inhibiting the production of reactive oxygen species (ROS) that contribute to neuronal damage [].

The chemical structure of amorfrutin B allows it to engage in various reactions typical of terpenoids. Notably, it can undergo transformations such as esterification and alkylation. A significant synthetic route involves converting amorfrutin A ethyl ester into amorfrutin B through a series of reactions, including methyl substitution and cyclization steps . This synthesis pathway highlights the compound's versatility and potential for further chemical modifications.

Amorfrutin B exhibits several biological activities, primarily through its action as a selective peroxisome proliferator-activated receptor gamma modulator. It has demonstrated:

  • Glucose-lowering effects: In animal models, it effectively lowers blood glucose levels without the adverse effects associated with traditional thiazolidinediones .
  • Neuroprotective properties: Research indicates that amorfrutin B protects neurons from hypoxia/ischemia-induced damage by inhibiting apoptosis and modulating autophagy pathways .
  • Partial activation of PPAR subtypes: It activates PPAR gamma with a half-maximal effective concentration value of 73 nanomolar, showing lower efficacy compared to full agonists, which may reduce the risk of side effects .

The synthesis of amorfrutin B can be achieved through various methods, with one notable approach involving the transformation of amorfrutin A ethyl ester. This seven-step synthesis includes:

  • Methylation: Introducing methyl groups to modify the compound's reactivity.
  • Cyclization: Forming cyclic structures that enhance biological activity.
  • Purification: Isolating the final product through chromatographic techniques.

These methods underscore the compound's potential for synthetic modification in drug development .

Amorfrutin B has several promising applications:

  • Diabetes management: Due to its glucose-lowering properties, it is being explored as a treatment for insulin resistance and type 2 diabetes .
  • Neuroprotection: Its ability to protect against neuronal damage makes it a candidate for therapeutic strategies in stroke and other neurodegenerative diseases .
  • Anti-inflammatory effects: Amorfrutin B may also have applications in reducing inflammation, which is relevant in various metabolic disorders .

Studies have shown that amorfrutin B interacts selectively with several nuclear receptors, particularly:

  • PPAR gamma: It binds with high affinity and partially activates this receptor, influencing glucose metabolism.
  • PPAR alpha and PPAR beta/delta: While it shows some modulatory effects on these receptors, the efficacy is lower compared to PPAR gamma activation .

These interactions suggest that amorfrutin B could offer a multifaceted approach to treating metabolic disorders.

Amorfrutin B shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameSourcePPAR ActivationUnique Features
Amorfrutin AAmorpha fruticosaFull AgonistHigher efficacy than Amorfrutin B
RosiglitazoneSyntheticFull AgonistAssociated with side effects like weight gain
BerberineCoptis chinensisPartial AgonistKnown for cholesterol-lowering properties
ThiazolidinedionesSyntheticFull AgonistCommonly used in diabetes treatment

Amorfrutin B stands out due to its selective activation profile, which minimizes adverse effects while maintaining therapeutic efficacy in glucose regulation and neuroprotection .

XLogP3

7.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

408.23005950 g/mol

Monoisotopic Mass

408.23005950 g/mol

Heavy Atom Count

30

Wikipedia

Amorfrutin b

Dates

Modify: 2024-04-14
1.Weidner, C.,Wowro, S.J.,Freiwald, A., et al. Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties. Diabetologia 56(8), 1802-1812 (2013).

Explore Compound Types